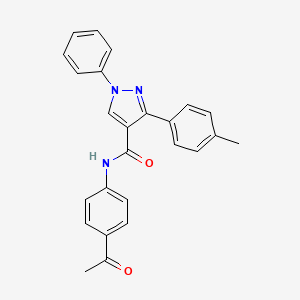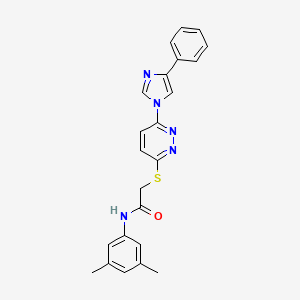
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound known for its potential in various fields of scientific research. Its unique structure, which includes quinazolinone and quinoline moieties, renders it a molecule of significant interest, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multistep organic synthesis, which often involves the condensation of appropriate intermediates. For instance, a common synthetic route might involve the reaction of 3,4-dihydroquinoline-1(2H)-amine with an aldehyde to form the intermediate Schiff base, followed by nucleophilic addition with a thiol and subsequent cyclization to yield the target compound.
Industrial Production Methods: : Industrial synthesis may involve similar steps but optimized for larger scales, including efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo a variety of reactions, including:
Oxidation: : Oxidation reactions can modify the quinoline ring or the sulfur atom in the molecule, leading to sulfoxides or sulphones.
Reduction: : Reductive conditions may affect the oxoethyl group or the quinoline ring, potentially leading to the formation of various reduced intermediates.
Substitution: : The molecule can participate in electrophilic substitution reactions, especially on the aromatic quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions often involve strong acids or bases, depending on the specific substituents introduced.
Major Products: : The major products formed depend on the specific reaction conditions but can include various derivatives with modified functional groups, enhancing the compound's biological activity or chemical stability.
Wissenschaftliche Forschungsanwendungen
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has applications across multiple scientific domains:
Chemistry: : Used as a building block in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: : Studied for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties, such as polymers or advanced coatings.
Wirkmechanismus
The exact mechanism of action can vary depending on the context of its use. Generally, the compound interacts with molecular targets such as enzymes or receptors, modifying their activity. This interaction often involves binding to the active site of the target protein, influencing the biological pathway.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with related quinazolinone or quinoline structures, such as:
4-(2-oxoethylthio)quinazolin-2(1H)-one: : Lacks the dihydroquinoline moiety.
3,4-dihydroquinolin-1(2H)-yl)ethylthioquinazoline: : Different arrangement of the functional groups.
The unique combination of quinazolinone and quinoline functionalities in 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one differentiates it from these similar compounds, offering distinct chemical and biological properties.
Feel like diving deeper into any specific section?
Eigenschaften
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(22-11-5-7-13-6-1-4-10-16(13)22)12-25-18-14-8-2-3-9-15(14)20-19(24)21-18/h1,4,6,10H,2-3,5,7-9,11-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXSMDHRAORAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)

![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)

![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)
![2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2690563.png)

![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)





![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
